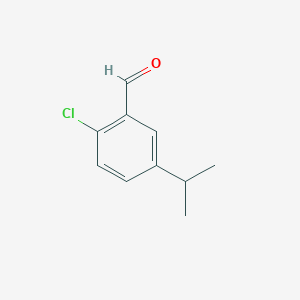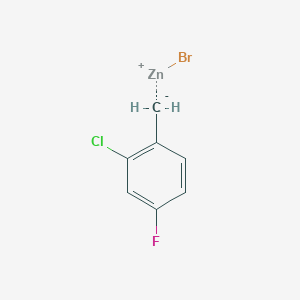
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is a zinc-based reagent used in organic synthesis. It is a useful reagent for a variety of transformations, including catalytic reactions, cross-coupling reactions, and aryl-aryl bond formation. It is a versatile reagent with a wide range of applications in the laboratory. 50 M in THF.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-4-fluorobenzylzinc bromide involves the reaction of 2-Chloro-4-fluorobenzyl bromide with zinc in the presence of THF as a solvent.
Starting Materials
2-Chloro-4-fluorobenzyl bromide, Zinc, THF
Reaction
Add 2-Chloro-4-fluorobenzyl bromide to a flask containing THF., Add zinc powder to the flask and stir the mixture at room temperature for several hours., Filter the mixture to remove any unreacted zinc., Add bromine to the filtrate to quench any remaining zinc., Extract the product with diethyl ether., Wash the organic layer with water and brine., Dry the organic layer over anhydrous magnesium sulfate., Concentrate the solution under reduced pressure to obtain 2-Chloro-4-fluorobenzylzinc bromide in THF solution.
科学研究应用
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of aryl-aryl bonds, which are important components of many drugs and other compounds. It is also used in the synthesis of heterocyclic compounds, which are used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is used in the synthesis of polymers, which are used in a variety of applications, including coatings, adhesives, and medical implants.
作用机制
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is a Lewis acid-base catalyst that facilitates the formation of aryl-aryl bonds. The Lewis acid-base mechanism involves the formation of a covalent bond between the Lewis acid (2-Chloro-4-fluorobenzylzinc bromide) and the Lewis base (THF). The Lewis acid-base interaction results in the formation of an intermediate, which is then attacked by the nucleophile (the aryl-aryl bond-forming reagent). This leads to the formation of the desired aryl-aryl bond.
生化和生理效应
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is not known to have any direct biochemical or physiological effects. As a reagent, it is used in the synthesis of compounds that may have biochemical and physiological effects, but the reagent itself does not have any known effects.
实验室实验的优点和局限性
The main advantage of using 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is its versatility. It can be used in a variety of reactions, including catalytic reactions, cross-coupling reactions, and aryl-aryl bond formation. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using this reagent is that it is not very reactive, so it requires longer reaction times than other reagents.
未来方向
The use of 2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF, is expected to continue to grow in the future. Its versatility and low cost make it an attractive reagent for a variety of applications. Future research may focus on developing new catalytic reactions using this reagent, as well as exploring new applications for this reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, researchers may explore ways to improve the reactivity of this reagent, in order to reduce reaction times. Finally, researchers may explore ways to reduce the cost of this reagent, in order to make it more accessible to researchers.
属性
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPGXMWYXBULN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluorobenzylzinc bromide, 0.50 M in THF | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

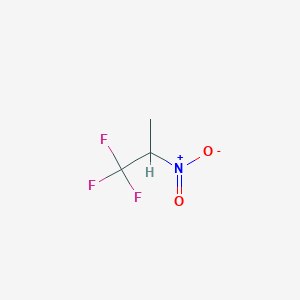
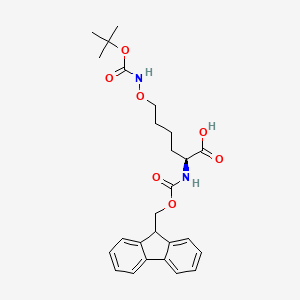
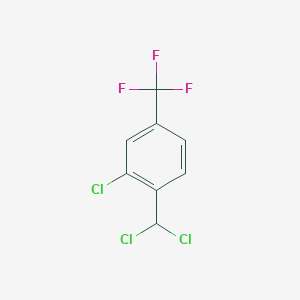
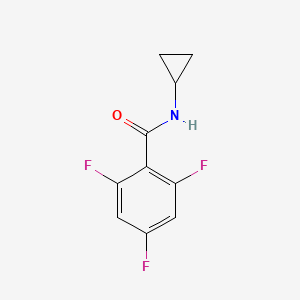
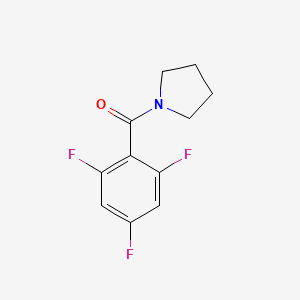
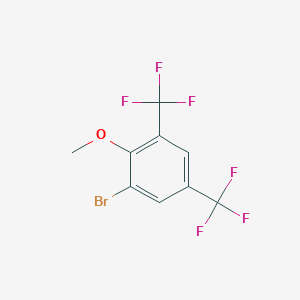
![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
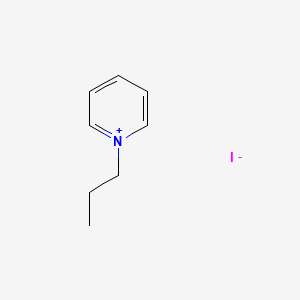
![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
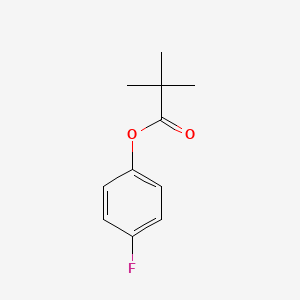
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
